molecular formula C9H6F3IO2 B3089724 Methyl 3-iodo-4-(trifluoromethyl)benzoate CAS No. 1197357-94-0

Methyl 3-iodo-4-(trifluoromethyl)benzoate

Cat. No.: B3089724
CAS No.: 1197357-94-0
M. Wt: 330.04 g/mol
InChI Key: GAVHQTLPDPRXDB-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodo-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of methyl 4-(trifluoromethyl)benzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the meta position relative to the trifluoromethyl group.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 3-iodo-4-(trifluoromethyl)benzoic acid is coupled with methyl boronate in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and is known for its high efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl ketones or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of 3-amino-4-(trifluoromethyl)benzoate or 3-thio-4-(trifluoromethyl)benzoate.

    Reduction: Formation of 3-iodo-4-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 3-iodo-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, which can stabilize the interaction with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Methyl 3-iodo-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for forming stable complexes with biological targets.

Properties

IUPAC Name

methyl 3-iodo-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHQTLPDPRXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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